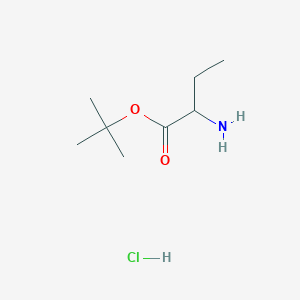

Tert-butyl 2-aminobutanoate hydrochloride

Description

Tert-butyl 2-aminobutanoate hydrochloride (CAS: 1955497-87-6) is a protected amino acid ester widely used as an intermediate in pharmaceutical synthesis. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol . The tert-butyl ester group enhances stability against hydrolysis, making it advantageous for multi-step synthetic processes. This compound is critical in synthesizing drugs like odevixibat, where it serves as a precursor for dipeptide formation .

Properties

IUPAC Name |

tert-butyl 2-aminobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKETQBSXWOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The amino acid reacts with isobutylene under acidic conditions, where the catalyst protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the tert-butyl carbocation generated from isobutylene. Key parameters include:

-

Catalysts : Para-toluenesulfonic acid (PTSA) or sulfuric acid-impregnated silica (2–5 wt%).

-

Solvents : Dichloromethane (DCM) or dioxane, selected for their inertness and ability to dissolve gaseous isobutylene.

-

Temperature : 10–35°C, balancing reaction rate and byproduct formation.

-

Time : 2–8 days, with longer durations improving conversion for sterically hindered amino acids.

Example Protocol :

-

Combine 100 g of 2-aminobutyric acid with 1 L DCM.

-

Add 2 equivalents of silica-supported H<sub>2</sub>SO<sub>4</sub> and 300 mL liquefied isobutylene.

-

Stir in an autoclave at 25°C for 5 days.

-

Wash the mixture with 10% NaHCO<sub>3</sub>, water, and brine.

-

Isolate the hydrochloride salt via filtration or crystallization.

Advantages :

Carbodiimide-Mediated Esterification

For laboratory-scale synthesis, carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable tert-butanol esterification under mild conditions. This method, detailed in CN101684078A and ACS publications, requires activation of the carboxylic acid.

Reaction Optimization

-

Activation : EDCI (1.2 equiv) and DMAP (4-dimethylaminopyridine, 0.1 equiv) in DCM or THF.

-

Nucleophile : Tert-butanol (3–5 equiv) added dropwise at 0°C to minimize side reactions.

-

Workup : Sequential washes with citric acid and brine to remove urea byproducts.

Example Protocol :

-

Dissolve 2-aminobutyric acid (1 equiv) in DCM.

-

Add EDCI (1.2 equiv), DMAP (0.1 equiv), and tert-butanol (3 equiv).

-

Stir at 25°C for 14 hours.

Challenges :

Acid Chloride Intermediate Route

Activation of 2-aminobutyric acid as an acid chloride followed by tert-butanol quenching offers an alternative pathway, though it is less common due to handling difficulties.

Chlorination Agents

-

Bis(trichloromethyl) carbonate (BTC) : Generates acid chlorides at −5–25°C without gaseous byproducts.

-

Thionyl chloride (SOCl<sub>2</sub>) : Traditional reagent requiring strict moisture control.

Example Protocol :

-

Treat 2-aminobutyric acid with BTC (0.33 equiv) in acetonitrile at 0°C.

-

Quench with tert-butanol and triethylamine.

Yield : 50–65%, limited by over-chlorination side reactions.

Comparative Analysis of Methods

Industrial-Scale Considerations

The direct alkylation method dominates manufacturing due to its cost-effectiveness and simplicity. Critical factors for optimization include:

-

Catalyst Recycling : Silica-supported H<sub>2</sub>SO<sub>4</sub> can be reused up to 5 cycles without significant activity loss.

-

Crystallization : Anti-solvent addition (e.g., diethyl ether) enhances hydrochloride salt purity.

Emerging Techniques and Innovations

Recent advances focus on enzymatic esterification and flow chemistry, though these remain experimental. Immobilized lipases (e.g., Candida antarctica) have achieved 40–50% conversion in non-aqueous media, but industrial adoption is limited by enzyme cost and stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium triacetoxyborohydride, dichloromethane, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl 2-aminobutanoate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to serve as a building block for various bioactive compounds, particularly in the development of amino acid derivatives and peptide synthesis.

- Peptide Synthesis : The compound can be used to create peptide bonds in the synthesis of complex peptides. Its tert-butyl ester form provides a protective group that can be easily removed after the desired peptide is formed, facilitating the synthesis process while minimizing side reactions .

- Drug Development : Research indicates that derivatives of this compound may have therapeutic potential in treating conditions such as neurological disorders and cancer. For instance, studies have shown that certain derivatives exhibit neuroprotective effects, making them candidates for further drug development .

Biochemical Research

In biochemical studies, this compound serves as a substrate for various enzymatic reactions and as a reference compound in analytical chemistry.

- Enzyme Substrates : The compound can be employed in enzymatic assays to study enzyme kinetics and mechanisms. Its structural similarity to natural amino acids allows researchers to investigate enzyme specificity and activity .

- Analytical Chemistry : It is also used in high-performance liquid chromatography (HPLC) for the separation and analysis of amino acids and their derivatives. The compound's stability under various conditions makes it suitable for use as a standard reference material .

Organic Synthesis

The versatility of this compound extends to organic synthesis, where it is utilized as an intermediate in the preparation of other chemical entities.

- Synthesis of Amino Acid Derivatives : The compound can be transformed into various amino acid derivatives through simple chemical reactions. These derivatives are essential in the production of agrochemicals and fine chemicals .

- Functionalization Reactions : Researchers have explored its use in functionalization reactions, where specific groups are introduced into its structure to create more complex molecules. This application is particularly relevant in the development of new materials and catalysts .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of tert-butyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, facilitating biochemical reactions. It may also interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Methyl (2S)-2-Aminobutanoate Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.607 g/mol

- CAS : 56545-22-3

- Key Differences :

- The methyl ester group (vs. tert-butyl) reduces steric hindrance, enabling faster hydrolysis under acidic/basic conditions.

- Lower molecular weight (153.6 vs. 195.69 g/mol) improves solubility in polar solvents but reduces stability during storage .

- Melting point: 116–117°C , whereas data for the tert-butyl analog is unavailable.

- Applications: Used in peptide synthesis but less favored for prolonged reactions due to ester lability .

Ethyl 2-Amino-2-Ethylbutanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- CAS : 1135219-29-2

- Key Differences: Structural isomerism: The amino and ethyl groups are branched at the second carbon, altering steric and electronic properties. Limited data on applications, suggesting niche use in specialized syntheses .

Tert-Butyl 2-Aminoisobutyrate Hydrochloride

- Molecular Formula: C₈H₁₇NO₂ (free base)

- Molecular Weight : 159.23 g/mol (free base)

- CAS : 84758-81-6

- Key Differences: Isobutyrate backbone (branched at the β-carbon) vs. linear butanoate chain. Reduced steric hindrance at the α-carbon may enhance reactivity in nucleophilic substitutions. Applications: Used in peptidomimetics to mimic natural amino acids while resisting metabolic degradation .

(S)-Tert-Butyl 2-Amino-3-Methylbutanoate Hydrochloride

- Molecular Formula: C₉H₂₀ClNO₂ (estimated)

- CAS : 13518-40-6

- Key Differences: Additional methyl group at the third carbon introduces chirality and steric bulk. Potential for enhanced selectivity in asymmetric synthesis or receptor-targeted drug design. Limited commercial availability, indicating experimental or research-focused use .

Structural and Functional Analysis

Ester Group Impact

Solubility and Stability

- Tert-Butyl 2-Aminobutanoate Hydrochloride: Hydrochloride salt improves aqueous solubility, while the tert-butyl group enhances lipid solubility for membrane permeability .

- Methyl Analogs: Higher polarity limits use in non-polar reaction systems .

Steric and Electronic Effects

- Branching (e.g., isobutyrate or 3-methylbutanoate derivatives) alters steric profiles, impacting enzyme-substrate interactions or crystallization behavior .

Biological Activity

Tert-butyl 2-aminobutanoate hydrochloride, a derivative of 2-aminobutanoic acid, has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, including pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C8H17ClN2O2

- Molecular Weight : 196.68 g/mol

- CAS Number : 13283519

The compound features a tert-butyl group attached to the amino acid backbone, which may influence its solubility and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with an amine. Various methods have been explored to enhance yield and purity, including:

- Direct Amine Reaction : The reaction of tert-butyl bromoacetate with 2-aminobutanoic acid in the presence of a base such as potassium carbonate.

- Protective Group Strategy : Utilizing protective groups to prevent side reactions during synthesis, ensuring higher yields of the desired product .

1. Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 2-aminobutanoate exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit bacterial growth and possess antifungal properties . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

2. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. This compound has shown promise in enhancing neuronal survival and reducing apoptosis in vitro, possibly through modulation of neurotransmitter levels .

3. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and reduce markers of inflammation in animal studies, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, with a bioavailability that supports its potential use in therapeutic settings. Toxicological assessments have shown that it has a low toxicity profile at therapeutic doses, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl 2-aminobutanoate hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to activate the carboxylic acid group, followed by tert-butyl ester protection. For enantiomeric purity, chiral resolution techniques such as recrystallization with chiral auxiliaries or enantioselective chromatography (e.g., chiral HPLC with amylose-based columns) are recommended. Post-synthesis, confirm purity via H/C NMR and optical rotation measurements .

Q. Which analytical techniques are most effective for characterizing tert-butyl 2-aminobutanoate hydrochloride?

- Methodological Answer :

- Structural Confirmation : Use H NMR (to verify tert-butyl and amino proton signals) and C NMR (to confirm ester carbonyl and quaternary carbons).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is optimal for detecting impurities. GC/MS can identify volatile degradation products .

- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry against the molecular formula (CHNO·HCl) .

Q. What are the recommended storage conditions to maintain the stability of tert-butyl 2-aminobutanoate hydrochloride?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Periodic monitoring via TLC or HPLC is advised to detect degradation, particularly under humid conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of tert-butyl 2-aminobutanoate hydrochloride?

- Methodological Answer :

- Solubility Profiling : Conduct systematic solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., dichloromethane) at varying temperatures.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.

- Comparative Studies : Cross-reference data with structurally analogous tert-butyl esters (e.g., methyl 4-aminobutyrate hydrochloride) to identify trends .

Q. What strategies optimize the use of tert-butyl 2-aminobutanoate hydrochloride in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Deprotection Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for efficient tert-butyl ester cleavage without side reactions.

- Coupling Efficiency : Pre-activate the amino acid with HATU/DIPEA in DMF to enhance coupling rates on resin-bound peptides.

- Byproduct Mitigation : Monitor for tert-butyl cation formation during deprotection using LC-MS and quench with scavengers (e.g., triisopropylsilane) .

Q. How can researchers analyze and mitigate impurities in tert-butyl 2-aminobutanoate hydrochloride batches?

- Methodological Answer :

- Impurity Profiling : Employ LC-MS/MS to identify common byproducts such as hydrolyzed 2-aminobutanoic acid or tert-butanol adducts.

- Process Optimization : Adjust reaction pH (maintain 8–9 during esterification) and temperature (0–5°C for acid-sensitive steps) to minimize side reactions.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.